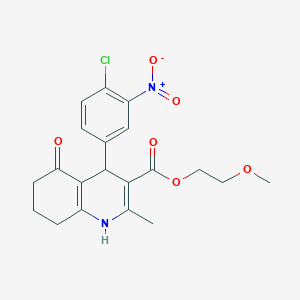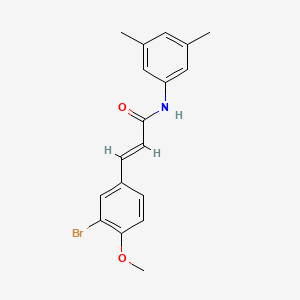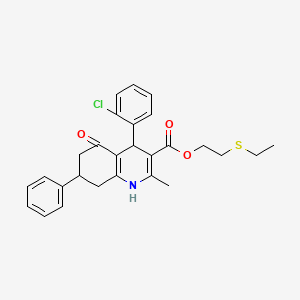![molecular formula C15H18N2O2 B4955148 N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methylphenyl]propanamide](/img/structure/B4955148.png)
N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methylphenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methylphenyl]propanamide is a synthetic organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methylphenyl]propanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For instance, 3,5-dimethyl-4-nitrobenzaldehyde can be reacted with hydroxylamine hydrochloride to form the corresponding oxime, which upon cyclization yields the oxazole ring.
Substitution Reactions: The oxazole ring is then subjected to substitution reactions to introduce the desired substituents. For example, the methyl group can be introduced through alkylation reactions using methyl iodide and a suitable base.
Amidation: The final step involves the formation of the propanamide group. This can be achieved by reacting the substituted oxazole with propanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methylphenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, reduced forms of the compound, and other functionalized derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methylphenyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity. It has shown promise in antimicrobial, anticancer, and anti-inflammatory research.
Biology: In biological research, the compound is used to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as polymers and coatings.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of other chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methylphenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole Derivatives: Compounds with a similar structure but with an isoxazole ring instead of an oxazole ring.
Thiazole Derivatives: Compounds containing a thiazole ring, which have similar biological activities.
Oxadiazole Derivatives: Compounds with an oxadiazole ring, known for their antimicrobial and anticancer properties.
Uniqueness
N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methylphenyl]propanamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct biological activities and chemical properties. Its combination of methyl and propanamide groups enhances its potential as a versatile compound in various research and industrial applications.
Propriétés
IUPAC Name |
N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-5-14(18)16-12-6-7-13(9(2)8-12)15-10(3)17-19-11(15)4/h6-8H,5H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXHPDUCBYZVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)C2=C(ON=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,7'-[1,2-ethanediylbis(thio)]bis(9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile)](/img/structure/B4955083.png)
![N-(2,5-dichlorophenyl)-2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]acetamide](/img/structure/B4955088.png)
![(5E)-5-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4955092.png)
![(3R,4R)-4-(azepan-1-yl)-1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-ol](/img/structure/B4955104.png)
![1-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B4955109.png)
![8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2,4-DICHLOROBENZOATE](/img/structure/B4955121.png)
![Diethyl 2-[4-(4-fluorophenoxy)butyl]propanedioate](/img/structure/B4955131.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B4955135.png)
![1-[3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE](/img/structure/B4955139.png)
![1-(3-methylbenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B4955147.png)

